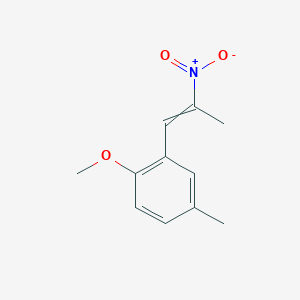![molecular formula C17H18OS B14186645 Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 835626-67-0](/img/structure/B14186645.png)
Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-: is an organic compound that features a benzene ring substituted with a 3-butenyl group and a sulfinyl group attached to a 4-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- typically involves the following steps:
Formation of the 3-butenylbenzene: This can be achieved through the alkylation of benzene with 3-butenyl halides under Friedel-Crafts alkylation conditions.
Introduction of the sulfinyl group: The sulfinyl group can be introduced via oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 4-methylphenyl moiety: This step involves the coupling of the sulfinyl intermediate with 4-methylphenyl derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: : In biological research, the compound can be used to study the effects of sulfinyl and butenyl groups on biological systems, including enzyme interactions and metabolic pathways.
Industry: : The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. The butenyl group provides additional sites for interaction and functionalization, allowing for the modulation of biological activity.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(3-butenyl)-4-(1-methylethyl)-
- Benzene, 1-methyl-4-[(S)-(3-phenyl-1-propyn-1-yl)sulfinyl]-
Uniqueness: Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the specific positioning of the butenyl and sulfinyl groups, which confer distinct chemical and biological properties. The presence of the (S)-configuration in the sulfinyl group adds to its stereochemical complexity, making it a valuable compound for studying stereoselective reactions and interactions.
Propriétés
Numéro CAS |
835626-67-0 |
|---|---|
Formule moléculaire |
C17H18OS |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-but-3-enyl-2-[(S)-(4-methylphenyl)sulfinyl]benzene |
InChI |
InChI=1S/C17H18OS/c1-3-4-7-15-8-5-6-9-17(15)19(18)16-12-10-14(2)11-13-16/h3,5-6,8-13H,1,4,7H2,2H3/t19-/m0/s1 |
Clé InChI |
XMCVYLPCZOKNAZ-IBGZPJMESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCC=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)








![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)

